molecular formula C7H11ClN2O B6151677 3-(aminomethyl)-4-methyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 2301857-13-4

3-(aminomethyl)-4-methyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No. B6151677
CAS RN: 2301857-13-4
M. Wt: 174.6
InChI Key:
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Description

Aminomethyl compounds are generally used as intermediates in the synthesis of a variety of chemical compounds . They are often used in the pharmaceutical industry .


Synthesis Analysis

The synthesis of aminomethyl compounds can involve various methods. For instance, the Mannich reaction is a common method used to introduce an aminoalkyl moiety by electrophilic substitution . Another example is the synthesis of fluoxetine hydrochloride, which involves the synthesis of 3-methylamino-1-phenyl-1-propanol by reduction .


Chemical Reactions Analysis

Amines, including aminomethyl compounds, can undergo a variety of reactions. They can react with strong acids to form ammonium salts . They can also undergo alkylation and acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary. For instance, some aminomethyl compounds are solid at room temperature . They can also have varying melting points .

Scientific Research Applications

Synthesis of Derivatives

One of the primary applications of 3-(aminomethyl)-4-methyl-1,2-dihydropyridin-2-one hydrochloride is in the synthesis of various chemical derivatives. For instance, Smirnov, Kuz’min, and Kuznetsov (2005) explored the aminomethylation of related pyridines, leading to various derivatives including isothioureidomethyl and benzimidazolylthiomethyl derivatives (Smirnov, Kuz’min, & Kuznetsov, 2005).

Electron Spin Resonance Studies

Aydın et al. (2013) conducted electron spin resonance studies on gamma irradiated amino acids and condensed 1,4-dihydropyridines. They found that the observed paramagnetic species of these compounds were stable at room temperature for over two months (Aydın et al., 2013).

Reductions of Activated Carbonyl Compounds

Talma et al. (1985) investigated the use of chiral bridged macrocyclic 1,4-dihydropyridines, like the molecule , for enantioselective reductions of activated carbonyl compounds. They synthesized a variety of these dihydropyridines starting from different amino acids (Talma et al., 1985).

Molecular Docking and Antioxidant Activities

Sudhana and Pradeepkiran (2019) synthesized novel di-hydropyridine analogs for antioxidant studies and molecular docking, highlighting the potential of these compounds in treating oxidative stress-related diseases (Sudhana & Pradeepkiran, 2019).

Mannich Reaction

Aritomi and Nishimura (1980) studied the Mannich reaction of dihydropyridine derivatives with primary amines, leading to various dihydropyridine derivatives. This illustrates the compound's reactivity and usefulness in synthesizing diverse chemical entities (Aritomi & Nishimura, 1980).

Fluorescence Properties

Sueki et al. (2014) synthesized 1,4-dihydropyridines, demonstrating that these compounds exhibit various fluorescence wavelengths, which can be modified by altering substituents. This shows the potential for using such compounds in fluorescence-based applications (Sueki et al., 2014).

Safety and Hazards

Aminomethyl compounds can pose various safety hazards. They can cause skin and eye irritation and may be harmful if swallowed . It’s important to handle these compounds with appropriate personal protective equipment and to use them only in well-ventilated areas .

Future Directions

The future directions of research and development involving aminomethyl compounds are vast. They continue to be of interest in the pharmaceutical industry and in the development of new synthetic methods .

properties

IUPAC Name

3-(aminomethyl)-4-methyl-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5-2-3-9-7(10)6(5)4-8;/h2-3H,4,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQLMEJTOJNUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-4-methylpyridin-2(1h)-one hydrochloride

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